molecular formula C20H20Cl3NO5 B13886173 (2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B13886173
M. Wt: 460.7 g/mol
InChI Key: RDWNBTYDIJVFKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-tyrosine 2,4,5-trichlorophenyl ester typically involves the esterification of Boc-L-tyrosine with 2,4,5-trichlorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Boc-L-tyrosine 2,4,5-trichlorophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Boc-L-tyrosine 2,4,5-trichlorophenyl ester is widely used in peptide synthesis as a protecting group for the amino acid tyrosine. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the synthesis of peptide-based drugs and biomaterials .

Industry: In the pharmaceutical industry, Boc-L-tyrosine 2,4,5-trichlorophenyl ester is used in the production of peptide therapeutics and diagnostic agents .

Mechanism of Action

The mechanism of action of Boc-L-tyrosine 2,4,5-trichlorophenyl ester primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of tyrosine, allowing for selective reactions at other functional groups. The ester linkage can be cleaved under specific conditions to release the protected amino acid .

Comparison with Similar Compounds

Uniqueness: Boc-L-tyrosine 2,4,5-trichlorophenyl ester is unique due to the presence of the 2,4,5-trichlorophenyl group, which provides distinct reactivity and stability compared to other esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C20H20Cl3NO5

Molecular Weight

460.7 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H20Cl3NO5/c1-20(2,3)29-19(27)24-16(8-11-4-6-12(25)7-5-11)18(26)28-17-10-14(22)13(21)9-15(17)23/h4-7,9-10,16,25H,8H2,1-3H3,(H,24,27)

InChI Key

RDWNBTYDIJVFKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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